molecular formula C8H8BrClS B1528641 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene CAS No. 3983-71-9

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene

Cat. No. B1528641
CAS RN: 3983-71-9
M. Wt: 251.57 g/mol
InChI Key: QXMJEDAVQAUFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene consists of a benzene ring with a chlorine atom and a 2-bromoethylsulfanyl group attached to it . The molecular weight of this compound is 251.57 g/mol.


Physical And Chemical Properties Analysis

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.

Scientific Research Applications

  • Synthesis of 2-[(ω-phthalimidoalkyl)sulfanyl]-pyrimidin-4(3H)-one
    • Method of Application : The interaction of N-(2-bromoethyl)- and N-(3-bromopropyl)phthalimides with 2-thiouracils substituted at position 6 was studied in alkaline medium, providing S-monoamidoalkylation products and, depending on the substituents, the products of S,O(4)- and S,N(3)-diamidoalkylation .
    • Results or Outcomes : Among the obtained compounds, only 2-[2-(phthalimidoethyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-one showed significant results .
  • 1-[(2-bromoethyl)sulfanyl]-4-chlorobenzene

  • [(2-bromoethyl)sulfanyl]benzene

  • 1-[(2-bromoethyl)sulfanyl]-4-chlorobenzene

  • [(2-bromoethyl)sulfanyl]benzene

  • Nucleophilic Reactions of Benzene Derivatives

Safety And Hazards

The safety data for 1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene is currently unavailable online . It’s always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

1-(2-bromoethylsulfanyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMJEDAVQAUFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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